molecular formula C11H9BrClNO3 B1406880 Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate CAS No. 2183997-56-8

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate

Cat. No.: B1406880
CAS No.: 2183997-56-8
M. Wt: 318.55 g/mol
InChI Key: SYVNMTIJYMXSNF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers . This interaction can slow down conduction velocity and reduce sinus node autonomy, making it useful in treating certain cardiac conditions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the production of pro-inflammatory cytokines, thereby participating in the treatment of inflammation . Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, contributing to its potential anti-tumor properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in sodium ion transport, thereby affecting cellular ion homeostasis . Additionally, the compound may interact with transcription factors, altering gene expression patterns and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit good stability under certain conditions . Prolonged exposure may lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anti-tumor activities . At higher doses, it may cause toxic or adverse effects, including skin irritation and respiratory irritation . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play crucial roles in its localization and accumulation. The compound’s distribution can affect its bioavailability and therapeutic efficacy . Studying these transport and distribution mechanisms can provide insights into optimizing drug delivery and targeting specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can influence its interactions with biomolecules and its overall efficacy . Understanding the subcellular localization of this compound can aid in designing more effective therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination and chlorination of a benzofuran precursor, followed by the introduction of the amino and carboxylate groups. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, yielding a dehalogenated product.

    Substitution: Nucleophilic substitution reactions can replace the bromo or chloro groups with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzofuran derivatives.

Scientific Research Applications

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate: Lacks the bromo substituent, which may affect its chemical reactivity and biological activity.

    Ethyl 3-amino-7-bromo-1-benzofuran-2-carboxylate: Lacks the chloro substituent, potentially altering its pharmacological properties.

    Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate: Lacks the chloro substituent, which may influence its overall stability and reactivity.

Properties

IUPAC Name

ethyl 3-amino-7-bromo-5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO3/c1-2-16-11(15)10-8(14)6-3-5(13)4-7(12)9(6)17-10/h3-4H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVNMTIJYMXSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C(=CC(=C2)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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